molecular formula C21H13NO4 B5755002 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

Numéro de catalogue B5755002
Poids moléculaire: 343.3 g/mol
Clé InChI: CFQBQAKKKWHJGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid, also known as DBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBA is a member of the dibenzazepine family and is structurally similar to other compounds that are used in the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

The exact mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has also been shown to modulate glutamate receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and is involved in the growth and survival of neurons. 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has also been shown to increase the expression of antioxidant enzymes, which may contribute to its antioxidant properties. Additionally, 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Avantages Et Limitations Des Expériences En Laboratoire

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is readily available for purchase. It has also been shown to have low toxicity in animal models. However, there are also limitations to using 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, its effects may vary depending on the dosage and duration of treatment.

Orientations Futures

There are several future directions for research on 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid. One area of research is to further elucidate its mechanism of action. This may involve studying its effects on specific neurotransmitter systems in the brain or investigating its interactions with other proteins and enzymes. Another area of research is to investigate its potential therapeutic applications in human clinical trials. This may involve testing its effects in various neurological and psychiatric disorders, as well as investigating its safety and tolerability in humans. Additionally, future research may focus on developing new derivatives of 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid that have improved pharmacological properties.

Méthodes De Synthèse

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid can be synthesized using a variety of methods. One such method involves the reaction of 2-nitrobenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form dibenzazepine. This is followed by the reduction of dibenzazepine with sodium borohydride to form the desired product, 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid. Another method involves the reaction of 2-nitrobenzaldehyde with aniline in the presence of acetic acid to form 2,3-dihydrodibenzo[c,e]azepine. This is followed by the oxidation of 2,3-dihydrodibenzo[c,e]azepine with potassium permanganate to form 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid.

Applications De Recherche Scientifique

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has also been studied for its potential in treating drug addiction and withdrawal symptoms. Additionally, 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid has been shown to have antioxidant and anti-inflammatory properties.

Propriétés

IUPAC Name

3-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)22(19)14-7-5-6-13(12-14)21(25)26/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQBQAKKKWHJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.